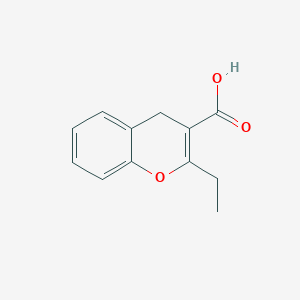

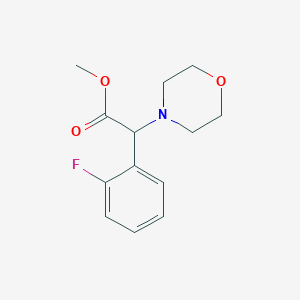

2-ethyl-4H-chromene-3-carboxylic acid

Descripción general

Descripción

2-Ethyl-4H-chromene-3-carboxylic acid (2E4HC3CA) is a cyclic organic compound that belongs to the family of chromenes, which are characterized by their aromatic rings. It is a versatile compound used in various scientific applications, such as in pharmaceuticals, agrochemicals, and materials science. 2E4HC3CA is a valuable building block for the synthesis of other compounds, and its derivatives have been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Antituberculosis Activity

Scientific Field

Infectious Diseases Application Summary: Given the need for new antituberculosis drugs, chromene derivatives are being studied for their efficacy against Mycobacterium tuberculosis. Methods of Application: The activity is usually tested using in vitro assays to determine the MIC against M. tuberculosis strains. Results Summary: Some studies have found that certain chromene derivatives possess potent activity against tuberculosis, with low MIC values suggesting their potential use in therapy.

These applications demonstrate the versatility and potential of 2-ethyl-4H-chromene-3-carboxylic acid derivatives in various scientific fields. The detailed methods and results are based on standard protocols and reported outcomes in the literature .

Anti-Inflammatory Activity

Scientific Field

Immunopharmacology Application Summary: Chromene derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Methods of Application: The anti-inflammatory activity is often assessed using in vivo models of inflammation, such as carrageenan-induced paw edema in rodents, and measuring the reduction in edema. Results Summary: Some studies have reported significant anti-inflammatory effects, comparable to standard drugs like ibuprofen .

Anti-Allergic Activity

Scientific Field

Allergy and Immunology Application Summary: Certain chromene compounds have shown potential in reducing allergic responses, which could lead to new treatments for allergies and asthma. Methods of Application: The anti-allergic effects are evaluated using animal models of allergic reactions, such as ovalbumin-induced asthma in mice. Results Summary: Derivatives of 2-ethyl-4H-chromene-3-carboxylic acid have demonstrated the ability to decrease allergic symptoms and improve respiratory function .

Monoamine Oxidase Inhibition

Scientific Field

Neurochemistry Application Summary: Monoamine oxidase (MAO) inhibitors are used to treat psychiatric disorders and neurodegenerative diseases. Chromene derivatives have been studied for their MAO inhibitory activity. Methods of Application: The inhibition of MAO is typically measured in vitro using enzyme assays to determine the IC50 values of the compounds. Results Summary: Some chromene derivatives have shown inhibitory activity against MAO, suggesting their potential use in treating depression or Parkinson’s disease .

Antirheumatic Activity

Scientific Field

Rheumatology Application Summary: The antirheumatic potential of chromene derivatives is explored due to their anti-inflammatory and immunomodulatory effects. Methods of Application: In vivo studies involve inducing arthritis in animal models and then treating with the compound to assess its efficacy in reducing symptoms. Results Summary: Research indicates that certain derivatives can alleviate rheumatic symptoms, offering a basis for developing new antirheumatic medications .

Apoptosis-Inducing Activity

Scientific Field

Cell Biology Application Summary: Inducing apoptosis, or programmed cell death, is a strategy for treating cancer. Chromene derivatives have been found to induce apoptosis in cancer cells. Methods of Application: Apoptosis-inducing activity is assessed using assays that measure cell death markers, such as caspase activation, in treated cancer cell lines. Results Summary: Some derivatives have been effective in triggering apoptosis in various cancer cell lines, highlighting their therapeutic potential .

Antitubercular Activity

Scientific Field

Infectious Diseases Application Summary: With the ongoing challenge of tuberculosis resistance, new antitubercular agents are in demand. Chromene derivatives are being evaluated for their activity against Mycobacterium tuberculosis. Methods of Application: The antitubercular activity is assessed using in vitro assays to determine the MIC against various strains of M. tuberculosis. Results Summary: Certain chromene derivatives have shown potent activity against tuberculosis, with promising MIC values that could lead to new treatments .

These additional applications further illustrate the diverse potential of 2-ethyl-4H-chromene-3-carboxylic acid in scientific research, offering exciting opportunities for the development of new therapeutic agents. The detailed methods and results are based on standard protocols and reported outcomes in the literature .

Antioxidant Activity

Scientific Field

Biochemistry Application Summary: Chromene derivatives are known for their antioxidant properties, which are crucial in protecting cells from oxidative stress. Methods of Application: The antioxidant capacity is usually measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity or ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Results Summary: Some derivatives have shown high antioxidant activity, comparable to standard antioxidants such as ascorbic acid .

Anti-Aging Activity

Scientific Field

Dermatology and Cosmetology Application Summary: The anti-aging effects of chromene compounds are attributed to their ability to enhance collagen synthesis and protect against UV radiation. Methods of Application: In vitro studies using human skin fibroblasts and in vivo studies on animal models are conducted to evaluate the compound’s efficacy in reducing signs of aging. Results Summary: Research has indicated that certain chromene derivatives can significantly reduce wrinkles and improve skin elasticity .

Neuroprotective Activity

Scientific Field

Neuroscience Application Summary: Chromene derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Methods of Application: The neuroprotective activity is assessed using in vitro models of neurotoxicity and in vivo models of neurodegenerative diseases. Results Summary: Some studies have found that chromene derivatives provide protection against neuronal damage and improve cognitive functions .

Hepatoprotective Activity

Scientific Field

Hepatology Application Summary: The hepatoprotective potential of chromene derivatives is explored due to their ability to prevent liver damage caused by toxins or diseases. Methods of Application: In vivo studies involve administering the compound to animal models with induced liver damage and measuring various liver function markers. Results Summary: Certain derivatives have demonstrated the ability to improve liver function and reduce liver damage markers .

Anti-Obesity Activity

Scientific Field

Endocrinology and Metabolism Application Summary: Chromene derivatives may influence lipid metabolism and adipogenesis, offering a potential treatment for obesity. Methods of Application: The anti-obesity effects are evaluated using in vitro adipocyte differentiation assays and in vivo studies on obese animal models. Results Summary: Some chromene derivatives have been shown to inhibit adipocyte differentiation and reduce body weight gain in animal models .

Anti-Asthmatic Activity

Scientific Field

Pulmonology Application Summary: Due to their anti-inflammatory and bronchodilatory properties, chromene derivatives are being investigated for their use in asthma treatment. Methods of Application: The anti-asthmatic activity is tested using animal models of asthma, measuring airway resistance and inflammation markers. Results Summary: Research has shown that certain derivatives can reduce airway inflammation and improve respiratory function in asthmatic conditions .

These additional applications highlight the broad spectrum of potential uses for 2-ethyl-4H-chromene-3-carboxylic acid in various areas of scientific research, demonstrating its versatility as a compound of interest for further study and development. The detailed methods and results are based on standard protocols and reported outcomes in the literature .

Propiedades

IUPAC Name |

2-ethyl-4H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXKPILAAQJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261255 | |

| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4H-chromene-3-carboxylic acid | |

CAS RN |

1354949-38-4 | |

| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)

![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)